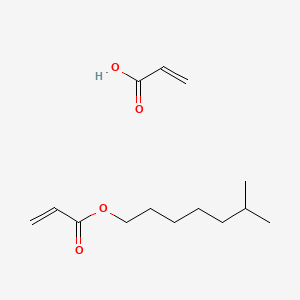

6-Methylheptyl prop-2-enoate;prop-2-enoic acid

Description

6-Methylheptyl prop-2-enoate;prop-2-enoic acid is a compound that combines isooctyl acrylate and acrylic acid. Isooctyl acrylate is an ester of acrylic acid and is known for its use in pressure-sensitive adhesives. Acrylic acid, on the other hand, is a versatile monomer used in the production of various polymers. The combination of these two compounds results in a material with unique properties suitable for a wide range of applications, particularly in the field of adhesives .

Properties

CAS No. |

9017-68-9 |

|---|---|

Molecular Formula |

C14H24O4 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

6-methylheptyl prop-2-enoate;prop-2-enoic acid |

InChI |

InChI=1S/C11H20O2.C3H4O2/c1-4-11(12)13-9-7-5-6-8-10(2)3;1-2-3(4)5/h4,10H,1,5-9H2,2-3H3;2H,1H2,(H,4,5) |

InChI Key |

YDWRZBOKATXNFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCOC(=O)C=C.C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isooctyl acrylate is typically synthesized through an esterification reaction between acrylic acid and isooctyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction .

Acrylic acid can be produced through the oxidation of propylene or by the hydrolysis of acrylonitrile. The oxidation process involves the use of a catalyst, such as molybdenum or vanadium oxides, at high temperatures .

Industrial Production Methods

In industrial settings, isooctyl acrylate is produced using a continuous esterification process. This involves the reaction of acrylic acid with isooctyl alcohol in the presence of a catalyst, followed by purification through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylheptyl prop-2-enoate;prop-2-enoic acid undergoes various chemical reactions, including:

Polymerization: Both isooctyl acrylate and acrylic acid can undergo free radical polymerization to form polymers.

Esterification: Acrylic acid can react with alcohols to form esters, including isooctyl acrylate.

Addition Reactions: The double bond in acrylic acid can participate in addition reactions with various reagents.

Common Reagents and Conditions

Catalysts: Sulfuric acid for esterification, molybdenum or vanadium oxides for oxidation.

Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide for polymerization.

Major Products

Scientific Research Applications

6-Methylheptyl prop-2-enoate;prop-2-enoic acid has numerous applications in scientific research and industry:

Adhesives: Used in the formulation of pressure-sensitive adhesives for tapes, labels, and protective films.

Biomedical Applications: Utilized in the production of medical-grade adhesives for skin applications.

Oil Absorbents: Copolymers of isooctyl acrylate are used in the preparation of oil absorbents.

Sensors: Copolymers of isooctyl acrylate and acrylamide are studied for use in magnetoelastic CO2 sensors.

Mechanism of Action

The mechanism of action of isooctyl acrylate acrylic acid in adhesives involves the formation of a polymer network that provides tack, adhesion, and cohesion. The acrylic acid component introduces carboxyl groups that can form hydrogen bonds with substrates, enhancing adhesion . The isooctyl acrylate component contributes to the flexibility and tackiness of the adhesive .

Comparison with Similar Compounds

Similar Compounds

Butyl Acrylate: Similar to isooctyl acrylate but with a shorter alkyl chain, resulting in different adhesive properties.

2-Ethylhexyl Acrylate: Another acrylate ester with similar applications in adhesives.

Methyl Acrylate: A smaller ester of acrylic acid used in different polymer applications.

Uniqueness

6-Methylheptyl prop-2-enoate;prop-2-enoic acid is unique due to its combination of flexibility, tackiness, and strong adhesion properties. The presence of both isooctyl acrylate and acrylic acid allows for the formation of versatile copolymers with a wide range of applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.